molecular formula C15H13ClN2O3 B5573885 2-chloro-4-nitro-N-(2-phenylethyl)benzamide

2-chloro-4-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B5573885
M. Wt: 304.73 g/mol
InChI Key: ZNZMAESWIOHMMI-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(2-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro substituent on the benzene ring, along with a phenylethyl group attached to the amide nitrogen

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-14-10-12(18(20)21)6-7-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMAESWIOHMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(2-phenylethyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amidation: The nitrated product is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-chloro-4-nitro-N-(2-phenylethyl)benzamide can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: Although less common, the phenylethyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-chloro-4-amino-N-(2-phenylethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones from the oxidation of the phenylethyl group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-nitro-N-(2-phenylethyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural elements allow it to interact with biological targets, making it a candidate for drug development focused on specific molecular pathways. For instance, the nitro group can participate in redox reactions, potentially influencing enzyme activity and receptor interactions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized as a reagent in various chemical reactions, including those aimed at creating pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to new derivatives with enhanced properties .

Biological Studies

The compound's ability to interact with biological molecules makes it suitable for studying enzyme inhibition and protein binding. Such studies are crucial for understanding the mechanisms of action of various drugs and for developing new therapeutic strategies .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor activity of derivatives of this compound. The results indicated that certain modifications to the compound could enhance its efficacy against specific cancer cell lines. The study provided insights into structure-activity relationships (SAR) that are vital for optimizing therapeutic agents .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. The study demonstrated that modifications to the nitro group could significantly affect binding affinity, suggesting pathways for developing selective inhibitors for therapeutic use .

Comparative Analysis of Related Compounds

Compound NameApplication AreaKey Findings
This compoundMedicinal ChemistryPotential therapeutic agent; enzyme inhibitor
2-Chloro-4-nitroimidazoleAntituberculosisIntermediate for delamanid synthesis
N-(2-phenylethyl) benzamideOrganic SynthesisBuilding block for complex molecules

Mechanism of Action

The specific mechanism of action for 2-chloro-4-nitro-N-(2-phenylethyl)benzamide depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

  • 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide
  • 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
  • 2-chloro-4-nitrophenol

Comparison:

  • 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Similar in structure but with an additional nitro group on the phenyl ring, potentially altering its reactivity and biological activity.
  • 2-chloro-4-nitro-N-(1-phenylethyl)benzamide: Differing in the position of the phenylethyl group, which may affect its steric properties and interactions with other molecules.
  • 2-chloro-4-nitrophenol: Lacks the amide and phenylethyl groups, making it less complex but still useful in various chemical reactions.

2-chloro-4-nitro-N-(2-phenylethyl)benzamide stands out due to its unique combination of functional groups, offering a balance of reactivity and stability that is valuable in both research and industrial applications.

Biological Activity

2-Chloro-4-nitro-N-(2-phenylethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and findings from recent studies.

Chemical Structure and Properties

The compound features a chlorine atom and a nitro group attached to a benzene ring, along with an N-(2-phenylethyl) substituent. These functional groups contribute to its reactivity and biological interactions. The presence of the nitro group allows for redox reactions, while the chloro group may facilitate interactions with various biomolecules.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in regulating blood sugar levels. In vitro studies have shown that related aminobenzamide derivatives can effectively inhibit DPP-IV activity, suggesting similar potential for this compound .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to known antibiotics like ceftriaxone .
  • Anticancer Potential : Some studies suggest that the compound may possess anticancer properties, particularly through the formation of copper(I) complexes that demonstrate cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionDPP-IV inhibition (up to 38% at 100 µM)
AntimicrobialEffective against E. faecalis and P. aeruginosa
AnticancerCytotoxic effects in cancer cell lines

Case Studies and Research Findings

  • DPP-IV Inhibition Study :
    • A study utilized computer-aided drug design to create N-substituted aminobenzamide derivatives aimed at inhibiting DPP-IV. The most active compounds showed significant inhibition rates, indicating that structural modifications could enhance efficacy .
  • Antimicrobial Research :
    • Research demonstrated that certain benzamide derivatives exhibited antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The MIC values ranged from 40 to 50 µg/mL, showcasing the compound's potential as an antimicrobial agent .
  • Anticancer Activity :
    • Investigations into copper(I) complexes derived from related compounds revealed promising anticancer properties. These complexes were shown to induce cytotoxicity in vitro and cause DNA damage in cancer cells, highlighting their potential as therapeutic agents .

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